molecular formula C13H17N3 B1483049 1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine CAS No. 2098078-20-5

1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine

Cat. No. B1483049
CAS RN: 2098078-20-5
M. Wt: 215.29 g/mol
InChI Key: NKOSYBQEFJZOSI-UHFFFAOYSA-N
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Description

1-(1-Ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine, commonly referred to as EPPMA, is an organic compound of the pyrazole family. It has been used in a variety of scientific research applications, including as a pharmaceutical, agrochemical, and biocatalytic agent.

Scientific Research Applications

Synthesis and Characterization

  • Research on pyrazole derivatives often involves their synthesis and structural characterization, laying the foundation for understanding their potential applications. For instance, studies have detailed the synthesis of novel pyrazole derivatives, exploring their crystal structures through techniques like X-ray diffraction, NMR, and IR spectroscopy. These efforts are crucial for identifying compounds with promising biological or chemical properties (Zheng et al., 2010; Dmitriev et al., 2014).

Biological Evaluation

  • Pyrazole derivatives have been evaluated for their potential in treating various diseases, including cancer. Some compounds show promising activity against cancer cells, highlighting the therapeutic potential of pyrazole derivatives in oncology (Hafez et al., 2016). Additionally, their use as multitarget directed ligands for Alzheimer's disease, with properties inhibiting enzymes like acetylcholinesterase and monoamine oxidase, showcases their versatility in drug design (Kumar et al., 2013).

Antimicrobial and Anticancer Agents

  • The development of novel pyrazole derivatives with antimicrobial and anticancer properties is a significant area of research. These compounds are characterized and tested for their efficacy, often showing higher activity than reference drugs in certain cases. This underlines the potential of pyrazole derivatives as a source of new therapeutic agents (Hafez et al., 2016).

Chemical Sensors and Fluorescent Compounds

  • Pyrazole derivatives have been explored for their applications beyond medicinal chemistry, including their use in developing chemical sensors and fluorescent compounds. These studies focus on the optical properties of pyrazole derivatives, investigating their potential in sensing applications and material science (Zheng et al., 2011).

properties

IUPAC Name

1-(1-ethyl-3-phenylpyrazol-4-yl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-3-16-10-12(9-14-2)13(15-16)11-7-5-4-6-8-11/h4-8,10,14H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKOSYBQEFJZOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
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1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 3
1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 4
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1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 5
1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine
Reactant of Route 6
1-(1-ethyl-3-phenyl-1H-pyrazol-4-yl)-N-methylmethanamine

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